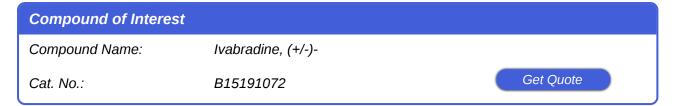


Comparative electrophysiological effects of Ivabradine's (+) and (-) enantiomers

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A Comparative Electrophysiological Analysis of Ivabradine's Enantiomers

An objective guide for researchers and drug development professionals on the distinct electrophysiological profiles of the (+) and (-) enantiomers of Ivabradine.

Ivabradine, a heart rate-lowering agent, is the S-(+)-enantiomer of the racemic compound S-15544. Its therapeutic effect is primarily attributed to the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which carry the "funny" current (If) in the sinoatrial node. This guide provides a detailed comparison of the electrophysiological effects of Ivabradine ((+)-enantiomer, S-16257) and its (-)-(R)-enantiomer (S-16260), supported by experimental data to delineate their distinct pharmacological profiles.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative studies on the electrophysiological effects of Ivabradine's enantiomers.

Table 1: Comparative Effects on Sinoatrial Node Function and Contractility



Parameter	(+)-Enantiomer (Ivabradine, S- 16257)	(-)-Enantiomer (S- 16260)	Tissue/Model
Negative Chronotropic Effect (pIC50)	5.07 ± 0.19[1]	4.76 ± 0.18[1]	Guinea-pig spontaneously beating right atria
Sinus Node Recovery Time	Prolonged (more marked effect)[1]	Prolonged[1]	Guinea-pig spontaneously beating right atria
Negative Inotropic Effect (Contractile Force)	Decrease at 10-4 M[1]	Decrease at $\geq 5 \times 10$ - 5 M[1]	Electrically driven guinea-pig left atria
Negative Inotropic Effect (Papillary Muscle)	Appears at > 10-5 M[1]	Appears at > 10-5 M[1]	Guinea-pig ventricular papillary muscles

Table 2: Comparative Effects on Ventricular Action Potential Parameters



Parameter	(+)-Enantiomer (Ivabradine, S- 16257)	(-)-Enantiomer (S- 16260)	Tissue/Model
Maximum Upstroke Velocity (Vmax)	Concentration- dependent decrease (> 5 x 10-6 M)[1]	Concentration- dependent decrease (> 5 x 10-6 M)[1]	Guinea-pig papillary muscles (1 Hz)
Action Potential Amplitude	Concentration- dependent decrease (> 5 x 10-6 M)[1]	Concentration- dependent decrease (> 5 x 10-6 M)[1]	Guinea-pig papillary muscles (1 Hz)
Resting Membrane Potential	No alteration[1]	No alteration[1]	Guinea-pig papillary muscles (1 Hz)
Action Potential Duration (APD)	No alteration[1]	No alteration[1]	Guinea-pig papillary muscles (1 Hz)
Slow Action Potentials (Isoprenaline-induced)	No effect[1]	No effect[1]	Guinea-pig ventricular muscle fibres in high K+
Effect on Repolarization	Minimal direct effect[2]	More marked effect on repolarization[2]	Guinea-pig papillary muscles and rabbit Purkinje fibers
QTc Interval (in vivo)	No effect[2]	Prolonged[2]	Anesthetized pigs

Table 3: Effects of Ivabradine ((+)-Enantiomer) on Other Cardiac Ion Channels

Ion Channel	IC50	Experimental System
hERG (Kv11.1)	2.07 μM (hERG 1a isoform)[2]	hERG expressing cells (Patch clamp)
Nav1.5	~30 μM	Native cardiomyocytes and heterologous expression systems



Experimental Protocols

The data presented above were primarily derived from studies employing standard electrophysiological techniques on isolated cardiac preparations.

Isolated Guinea-Pig Atria and Papillary Muscle Experiments

- Tissue Preparation: Male guinea pigs were euthanized, and the hearts were rapidly excised. The right atria (for spontaneous activity) and left atria and ventricular papillary muscles (for electrical stimulation) were dissected and mounted in an organ bath.
- Superfusion: The preparations were superfused with a Tyrode's solution containing (in mM): NaCl, KCl, CaCl2, MgCl2, NaHCO3, NaH2PO4, and glucose, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
- Electrophysiological Recordings:
 - Spontaneously Beating Right Atria: The spontaneous beating rate was recorded. The
 negative chronotropic effect was quantified by determining the pIC50 values. Sinus node
 recovery time was measured following periods of rapid electrical stimulation.
 - Electrically Driven Preparations: Left atria and papillary muscles were stimulated at a fixed frequency (e.g., 1 Hz). Contractile force was measured using an isometric force transducer. Intracellular action potentials were recorded using glass microelectrodes filled with 3 M KCl. Parameters such as resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and action potential duration were analyzed.
- Drug Application: The (+) and (-) enantiomers of Ivabradine were added to the superfusion solution in increasing concentrations.

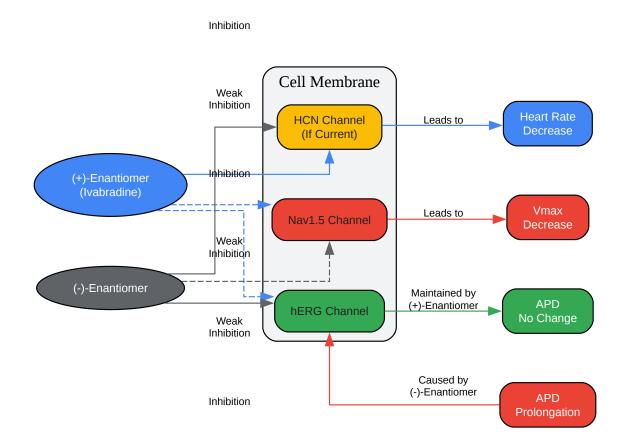
Whole-Cell Patch Clamp for Ion Channel Recordings

 Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the target ion channel (e.g., hERG) or isolated cardiomyocytes were used.



- Recording Configuration: The whole-cell patch-clamp technique was employed to record ionic currents.
- Voltage Protocols: Specific voltage-clamp protocols were applied to elicit and measure the current of interest (e.g., tail currents for hERG).
- Data Analysis: The concentration-response relationship for the inhibition of the ionic current by the test compound was determined to calculate the IC50 value.

Mandatory Visualization Signaling Pathway of Ivabradine's Enantiomers

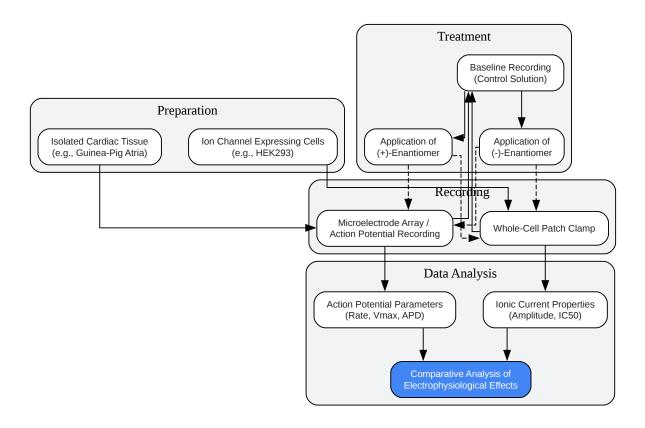


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Caption: Ivabradine enantiomers' signaling pathways.



Experimental Workflow for Comparative Electrophysiology



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Caption: Workflow for comparing enantiomer electrophysiology.

Concluding Remarks

The (+) and (-) enantiomers of Ivabradine, while both exhibiting negative chronotropic effects through the inhibition of the If current, display notable differences in their broader electrophysiological profiles. Ivabradine, the (+)-enantiomer, demonstrates greater specificity



for the sinoatrial node with minimal effects on ventricular repolarization.[1][2] In contrast, the (-)-enantiomer has a more pronounced effect on repolarization and is associated with QTc prolongation in vivo.[2] Both enantiomers exhibit a similar, non-stereospecific, frequency-dependent block of sodium channels.[1] These findings underscore the importance of stereoselectivity in drug design and development, as subtle changes in molecular configuration can lead to significant differences in the pharmacological and safety profiles of a drug. Further research into the specific interactions of each enantiomer with a broader range of cardiac ion channels will provide a more complete understanding of their mechanisms of action.

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